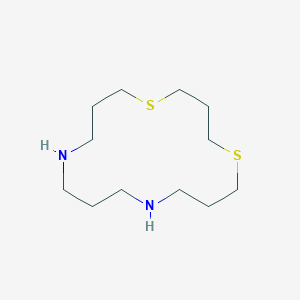

1,5-Dithia-9,13-diazacyclohexadecane

Description

Structure

3D Structure

Properties

CAS No. |

88439-32-1 |

|---|---|

Molecular Formula |

C12H26N2S2 |

Molecular Weight |

262.5 g/mol |

IUPAC Name |

1,5-dithia-9,13-diazacyclohexadecane |

InChI |

InChI=1S/C12H26N2S2/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-14H,1-12H2 |

InChI Key |

HPOIYEQILRNVHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCCSCCCSCCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dithia 9,13 Diazacyclohexadecane and Its Derivatives

Direct Macrocyclization Approaches to 1,5-Dithia-9,13-diazacyclohexadecane

The construction of the this compound ring system is typically achieved through direct macrocyclization strategies. These methods involve the formation of the large ring in a single, crucial step from acyclic precursors. The success of such reactions often hinges on factors like high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, the choice of appropriate starting materials, and the use of specific reaction conditions to drive the ring-closing process.

Electrophilic Methylthiomethylation Strategies

Currently, there is a lack of specific literature detailing electrophilic methylthiomethylation as a direct strategy for the synthesis of this compound. This approach would conceptually involve the use of a reagent that can introduce a methylthiomethyl group, which could then participate in a cyclization cascade. However, established methods for similar dithiadiaza macrocycles more commonly rely on the reaction of bifunctional electrophiles with bifunctional nucleophiles.

Ring-Closing Reactions and Reaction Conditions

The primary route to this compound involves the condensation of a diamine with a dithiol or a derivative thereof. A common strategy is the reaction between a suitable N,N'-diprotected diamine and a dithiol under high-dilution conditions. The choice of solvent, temperature, and catalyst can significantly influence the yield of the desired macrocycle. For instance, reactions are often carried out in polar aprotic solvents to facilitate the nucleophilic substitution reactions.

Alternative ring-closing strategies, such as ring-closing metathesis (RCM), have become powerful tools for the synthesis of various macrocycles. drughunter.comnih.govresearchgate.netresearchgate.net However, the application of RCM to the synthesis of this compound would require precursors with terminal alkene functionalities, and specific examples for this particular macrocycle are not prominently featured in the current literature.

Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold can be achieved either by using substituted precursors in the initial macrocyclization step or by post-synthesis modification of the parent macrocycle.

Alkyl-Substituted Macrocycles (e.g., Octamethyl Derivatives)

The synthesis of alkyl-substituted derivatives, such as octamethyl-1,5-Dithia-9,13-diazacyclohexadecane, would necessitate the use of appropriately substituted starting materials. For example, the cyclization reaction could be performed with a diamine and a dithiol that bear the desired number of methyl groups on their backbones. The general synthetic principles of high dilution and careful control of reaction conditions would still apply.

N-Functionalized Derivatives (e.g., Benzyl (B1604629), Acyl Substitutions)

The secondary amine functionalities within the this compound ring are amenable to N-functionalization.

N-Alkylation: The introduction of benzyl groups can be achieved through standard N-alkylation procedures. This typically involves reacting the parent macrocycle with benzyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. For a related structural isomer, the dithiadiaza macrocycle nih.govaneNSNS, N-alkylation has been successfully performed to introduce functional pendant arms. researchgate.net This suggests that similar methodologies could be applied to this compound. Microwave-assisted N-alkylation of aza and diaza crown ethers with alkyl halides has also been reported as an efficient method. rsc.org

N-Acylation: Acyl groups can be introduced by reacting the macrocycle with acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct. The synthesis of aza-thioether macrocycles with amide functionalities in pendant arms has been demonstrated through the reaction of the parent macrocycle with acyl isocyanates, indicating the feasibility of N-acylation in similar systems. nih.gov

The following table summarizes the reactants and general conditions for N-functionalization:

| Derivative | Reagent | Base | General Conditions |

| N-Benzyl | Benzyl halide (e.g., Benzyl bromide) | Non-nucleophilic base (e.g., K₂CO₃, Et₃N) | Aprotic solvent, room temperature or gentle heating |

| N-Acyl | Acyl chloride or Acyl anhydride | Non-nucleophilic base (e.g., Pyridine, Et₃N) | Aprotic solvent, often at 0 °C to room temperature |

Deuterated Analogues for Spectroscopic Probes

The synthesis of deuterated analogues of this compound can be approached by incorporating deuterium (B1214612) atoms into the starting materials prior to macrocyclization. For example, using a deuterated diamine or dithiol would result in a macrocycle with deuterium labels at specific positions. The selective labeling with deuterium is a valuable strategy in medicinal chemistry to modify the pharmacokinetic profiles of drugs and for use as pharmacokinetic probes. nih.gov 1H and 13C NMR spectroscopy in deuterated solvents is a standard method for the characterization of such macrocycles and their complexes.

Design and Synthesis of Linked Systems Incorporating this compound Moieties

The this compound macrocycle serves as a versatile building block for the construction of larger, more complex molecular systems. By linking two or more of these macrocyclic units, or by incorporating them into larger three-dimensional structures, ligands with novel coordination properties can be synthesized. These linked systems are of significant interest for their potential applications in areas such as molecular recognition, catalysis, and materials science.

Heteroditopic Macrocyclic Architectures

Heteroditopic ligands are molecules that possess two different types of binding sites. The synthesis of such systems incorporating the this compound moiety allows for the selective coordination of different metal ions or guest molecules. A common strategy to achieve this involves the use of a selectively protected derivative of the N2S2 macrocycle.

One effective approach utilizes the mono-N-Boc-protected this compound. The remaining unprotected secondary amine provides a reactive site for linking to another macrocyclic unit or a different coordinating group. For instance, this mono-protected macrocycle can be reacted with a linking agent that subsequently allows for the attachment of a different macrocycle, such as a polyaza macrocycle like cyclam. This results in a heteroditopic ligand featuring both an N2S2 and an N4 donor set, capable of selectively binding two different metal ions.

The general synthetic scheme for such a heteroditopic system is outlined below:

| Step | Reactant 1 | Reactant 2 | Product | Description |

| 1 | This compound | Di-tert-butyl dicarbonate | N-Boc-1,5-Dithia-9,13-diazacyclohexadecane | Mono-protection of one of the secondary amine groups. |

| 2 | N-Boc-1,5-Dithia-9,13-diazacyclohexadecane | Ditosylated linker | Boc-protected linked macrocycle precursor | Alkylation of the unprotected secondary amine with a bifunctional linker. |

| 3 | Boc-protected linked macrocycle precursor | Second macrocycle (e.g., Cyclam) | Boc-protected heteroditopic ligand | Coupling of the second macrocyclic unit to the other end of the linker. |

| 4 | Boc-protected heteroditopic ligand | Trifluoroacetic acid | Heteroditopic ligand | Deprotection of the Boc group to yield the final ligand. |

This modular approach allows for the synthesis of a wide variety of heteroditopic systems with different combinations of macrocyclic units and linker geometries.

Macrobicyclic and Macropolycyclic Ligands with N2S2-Donor Sites

The incorporation of the this compound unit into macrobicyclic and macropolycyclic structures leads to the formation of three-dimensional ligands, often referred to as cryptands. cambridgescholars.com These cage-like molecules can encapsulate metal ions or other guests within their cavities, often exhibiting high selectivity and stability. wikipedia.org

The synthesis of such cryptands typically involves a stepwise approach. cambridgescholars.com First, the N2S2 macrocycle is prepared, and then the third bridge is constructed by reacting the two secondary amine groups with a suitable bifunctional reagent. This can be achieved through a high-dilution reaction of this compound with a diacyl chloride, followed by reduction of the resulting diamide, or directly by reaction with a dihalide or ditosylate. wikipedia.org

A representative synthetic route to an N2S2-containing cryptand is as follows:

Macrocycle Formation : Synthesis of this compound.

Bridge Formation : Reaction of the diamine macrocycle with a diacyl chloride (e.g., diglycolyl dichloride) under high dilution conditions to form a macrobicyclic diamide.

Reduction : Reduction of the amide groups with a reducing agent such as diborane (B8814927) or lithium aluminium hydride to yield the final cryptand. wikipedia.org

The nature of the third bridge can be varied to tune the size of the cavity and the coordination properties of the resulting cryptand.

| Precursor Macrocycle | Bridging Reagent | Resulting Structure Type |

| This compound | Diglycolyl dichloride / Reduction | N2S2O2-cryptand |

| This compound | 1,ω-Dibromoalkane | N2S2-cryptand with alkyl bridge |

| This compound | Ditosylated oligoethylene glycol | N2S2O(n)-cryptand |

These macrobicyclic and macropolycyclic ligands represent a significant step up in structural complexity from simple monocyclic macrocycles, offering unique opportunities for host-guest chemistry.

Strategies for Orthogonal Protection in Complex Ligand Synthesis

The synthesis of the complex linked and polycyclic systems described above would not be possible without the use of orthogonal protecting groups. nih.gov Orthogonal protection refers to the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific reaction conditions without affecting the others. nih.gov This allows for the selective deprotection and functionalization of different reactive sites in a stepwise manner.

In the context of synthesizing derivatives of this compound, the two secondary amine groups are the primary sites for functionalization. To achieve selective modification, one amine can be protected with one type of protecting group, and the other with a different, orthogonally stable group.

Commonly used amine protecting groups in this context include:

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2/Pd) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Zn/Acetic acid |

For example, to synthesize a heteroditopic ligand where this compound is linked to two different macrocycles, one could first protect one amine with a Boc group and the other with a Cbz group. The Boc group could then be selectively removed to allow for the attachment of the first macrocycle. Subsequently, the Cbz group could be removed to attach the second macrocycle at the other nitrogen atom. This strategy provides precise control over the construction of complex molecular architectures. The use of sequential Boc and Troc protection/deprotection chemistry has been successfully applied in the synthesis of linked macrocyclic systems.

Coordination Chemistry of 1,5 Dithia 9,13 Diazacyclohexadecane

Complexation with Diverse Transition Metal Ions

The N2S2 donor set of 1,5-Dithia-9,13-diazacyclohexadecane makes it an effective chelator for a range of soft and borderline metal ions, leading to the formation of thermodynamically stable complexes. Research into this ligand and its substituted analogues has revealed its ability to coordinate with metals from the first, second, and third transition series, as well as post-transition metals.

First-Row Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(I), Cu(II), Zn(II), Fe(II))

Complexes of the first-row transition metals with dithiadiaza macrocycles have been investigated, often utilizing substituted versions of the this compound backbone. For instance, the preparation of complexes with the macrocycle 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diazacyclohexadecane, a close analogue, has been reported with Co(II), Ni(II), Cu(I), Cu(II), and Zn(II). In these complexes, the metal ions are typically bonded to the four donor atoms of the macrocycle.

Studies on various N2S2 macrocyclic complexes have shown that Ni(II) often adopts a square-planar geometry. acs.org This preference is driven by the ligand field stabilization energy for a d8 metal ion in this configuration. The formation of a (6-methyl-6-nitro-1,11-dithia-4,8-diazacyclotetradecane)copper(II) complex resulted in a square planar arrangement of the two nitrogen and two thioether donors around the copper ion. publish.csiro.au The greater ability of sulfur donors to stabilize Cu(I) due to their π-acceptor character suggests that this compound would also form stable complexes with Cu(I). publish.csiro.au While specific studies on Fe(II) with the parent this compound are limited, related iron(II) complexes with functionalized 1,5-diaza-3,7-diphosphacyclooctanes have been synthesized and characterized. mdpi.comresearchgate.net

Second and Third-Row Transition Metal Complexes (e.g., Pd(II), Pt(II), Rh(III))

The coordination of this compound and its analogues with heavier transition metals has been a subject of significant interest. Palladium(II) and Platinum(II) complexes of ligands incorporating linked, 16-membered, N2S2-donor macrocycles have been synthesized. rsc.orgjcu.edu.au X-ray structure determination of a single-ring N-benzylated derivative of a 16-membered N2S2 macrocycle complexed with Pd(II) confirmed that the palladium ion is coordinated to all four donor atoms in a square-planar fashion. rsc.orgjcu.edu.au Similarly, studies on the 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diazacyclohexadecane ligand have shown that its Pd(II) complex exhibits a distorted square-planar geometry. rsc.org Rhodium(III) complexes with various diamidobenzene ligands have been synthesized, showcasing the versatility of Rh(III) in coordinating with mixed-donor ligand systems. nih.govrsc.org

Post-Transition Metal Ion Complexes (e.g., Ag(I), Cd(II), Hg(II), In(III))

The soft sulfur donors in the this compound macrocycle make it particularly suitable for complexing with soft post-transition metal ions. Extensive research has demonstrated the selective interaction of N2S2-donor macrocycles with Silver(I). rsc.org Solvent extraction and bulk membrane transport experiments have shown high selectivity for Ag(I) over other divalent metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). rsc.org Complexes of the octamethyl-substituted analogue have been prepared with Ag(I), Cd(II), and Hg(II). While detailed structural information for the parent ligand with these metals is not widely available, the tetrathia analogue, 1,5,9,13-tetrathiacyclohexadecane, forms a complex with Hg(II) where the metal ion is situated almost in the center of the four sulfur donor atoms. rsc.org The coordination chemistry of Cadmium with various ligands is well-documented, with coordination numbers ranging from five to six in square-pyramidal or octahedral geometries. mdpi.com

Stoichiometry and Coordination Equilibria in Metal-1,5-Dithia-9,13-diazacyclohexadecane Systems

The stoichiometry of metal complexes with this compound is typically 1:1 (metal:ligand), where one metal ion is encapsulated within the macrocyclic cavity. This is the common mode of coordination for monomeric macrocyclic complexes.

However, in systems with linked macrocycles, different stoichiometries can be observed. For example, in complexes of Pd(II) and Pt(II) with ligands containing three linked 16-membered N2S2-donor macrocycles, a 3:1 (metal:ligand) stoichiometry is confirmed through spectrophotometric titrations. rsc.orgjcu.edu.au Similarly, NMR titrations have confirmed a 3:1 (metal:ligand) stoichiometry for Ag(I) complexes with tri-linked N2S2-donor macrocycles. rsc.org

The stability of these complexes in solution is governed by coordination equilibria. The stability constant is a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.org For macrocyclic ligands, an enhanced stability known as the "macrocyclic effect" is often observed compared to their open-chain analogues. wikipedia.org While specific stability constants for the parent this compound with the full range of listed metal ions are not extensively tabulated in the literature, the high selectivity observed for Ag(I) in competitive binding experiments indicates a very high stability constant for the [Ag(this compound)]+ complex. rsc.org

Characterization of Coordination Geometries

The coordination geometry of the metal ion in complexes of this compound is primarily determined by the electronic configuration of the metal ion, its size, and the steric constraints imposed by the macrocyclic ligand.

Structural Elucidation and Stereochemical Aspects

X-ray Crystallographic Analysis of 1,5-Dithia-9,13-diazacyclohexadecane and its Metal Complexes

While a specific crystal structure for this compound is not readily found in open literature, extensive studies on analogous macrocyclic compounds, particularly those of the researchgate.netaneN4 (cyclam) and other dithiadiaza macrocycles, provide a robust framework for predicting its solid-state behavior.

Elucidation of Macrocyclic Conformations in the Solid State

In contrast, octahedral complexes, formed with metal ions like Co(III) or Ni(II) with axial ligands, will necessitate a folded conformation of the macrocycle to accommodate the additional ligands above and below the plane of the donor atoms. The most stable conformation for 14-membered tetraaza macrocycles is the trans-III conformation, and it is reasonable to infer a similar preference for the 16-membered this compound.

Table 1: Predicted Solid-State Conformations of this compound Metal Complexes

| Metal Ion Geometry | Predicted Macrocycle Conformation | Key Features |

|---|---|---|

| Square-Planar | Planar or near-planar | Minimized steric hindrance between donor atoms. |

| Octahedral | Folded (cis or trans) | Allows for coordination of axial ligands. |

| Tetrahedral | Distorted saddle-like | Less common, may occur with larger metal ions. |

Analysis of Chelate Ring Conformations (Chair, Flattened Chair, Twist-Boat)

The individual chelate rings within the macrocyclic framework of this compound will adopt conformations that minimize their internal strain energy. The five-membered chelate rings, formed by the ethylene (B1197577) linkages between the nitrogen and sulfur donors, typically adopt either a gauche conformation or a more planar envelope conformation.

The larger six-membered chelate rings, involving the propylene (B89431) linkages, are expected to exhibit more conformational flexibility. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms. In the context of a macrocyclic complex, the chair conformation is generally the most stable due to its staggered arrangement of substituents, which minimizes torsional strain. However, the constraints of the macrocyclic ring and the coordination to a metal ion can lead to distorted or "flattened" chair conformations, or even higher-energy twist-boat conformations in some cases. The specific conformation adopted will be a compromise between minimizing the strain within each chelate ring and satisfying the coordination requirements of the metal center.

Intermolecular Interactions and Crystal Packing Motifs

The way in which molecules of this compound or its metal complexes arrange themselves in a crystal is governed by a variety of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction, particularly in complexes where the secondary amine protons are present. These N-H groups can form hydrogen bonds with counter-anions or solvent molecules present in the crystal lattice. nih.gov

Stereoisomerism and Configurational Diversity in this compound Complexes

The presence of chiral centers and the restricted rotation within the macrocyclic framework give rise to a rich stereochemistry for the complexes of this compound.

Relative Orientations of N–H Protons and Sulfur Lone Pairs

The secondary nitrogen atoms in this compound become chiral upon coordination to a metal ion. The relative orientation of the N-H protons (either above or below the plane of the macrocycle) leads to different configurational isomers. For a 14-membered tetraaza macrocycle, five different isomers are possible based on the arrangement of the four N-H groups. A similar, if not greater, diversity can be expected for this compound.

Spectroscopic Identification and Characterization of Isomers in Solution

In ¹H NMR spectra, different isomers will typically exhibit distinct sets of resonances for the N-H protons and the methylene (B1212753) protons of the macrocyclic backbone. The coupling constants between adjacent protons can provide valuable information about the dihedral angles and thus the conformations of the chelate rings. For paramagnetic complexes, such as those of Cu(II), NMR spectroscopy is more challenging, but Electron Paramagnetic Resonance (EPR) spectroscopy can provide insights into the coordination environment of the metal ion. nih.gov

Table 2: Spectroscopic Techniques for Isomer Characterization

| Technique | Information Provided |

|---|---|

| ¹H NMR | Number of isomers, relative populations, conformational details of chelate rings. |

| ¹³C NMR | Complements ¹H NMR, provides information on the carbon framework. |

| 2D NMR (COSY, NOESY) | Connectivity of protons, through-space interactions to determine stereochemistry. |

| EPR (for paramagnetic ions) | Information on the metal coordination environment and electronic structure. |

By combining these spectroscopic techniques with computational modeling, it is possible to build a detailed picture of the isomeric landscape of this compound complexes in solution.

Mechanisms of Isomeric Interconversion and Dynamic Processes

The conformational landscape of this compound is complex due to the presence of multiple rotatable bonds and the large ring size. The interconversion between different conformational isomers, often referred to as ring inversion or pseudorotation, is a dynamic process that can be studied using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. These dynamic processes are characterized by the energy barriers that separate different conformational states.

The most stable conformations for medium-to-large ring systems like cyclohexadecane (B1619725) are typically those that minimize steric strain and transannular interactions. These are often described by a combination of lower-energy arrangements of the polymethylene chains, such as chair and boat-like conformations. For this compound, the presence of sulfur and nitrogen heteroatoms introduces additional complexity due to their different bond lengths, bond angles, and inversion barriers compared to carbon.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating these interconversion processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of exchange between different conformations and to calculate the activation energy barriers for these processes. At low temperatures, on the NMR timescale, the interconversion between conformers may be slow enough to allow for the observation of distinct signals for each populated conformation. As the temperature is increased, the rate of interconversion increases, leading to a broadening of the NMR signals. At a specific temperature, known as the coalescence temperature, the individual signals merge into a single, averaged signal. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational change can be calculated.

While specific experimental data for this compound is not available, studies on analogous macrocyclic systems provide insight into the expected energetic barriers. For example, the energy barrier to ring inversion in some 16-membered macrocyclic amines has been measured to be around 7.8 kcal/mol. It is anticipated that the presence of the thioether linkages in this compound would influence this barrier, potentially lowering it due to the longer C-S bonds and smaller C-S-C bond angles compared to their C-C and C-N-C counterparts, which can reduce steric hindrance during the inversion process.

The table below summarizes hypothetical data for the dynamic processes of this compound, based on typical values observed for similar macrocyclic compounds. This data should be considered illustrative due to the absence of direct experimental findings for this specific molecule.

| Dynamic Process | Technique | Coalescence Temperature (K) (Hypothetical) | ΔG‡ (kcal/mol) (Hypothetical) |

| Ring Inversion | ¹H NMR | 220 | 8.5 |

| Nitrogen Inversion | ¹³C NMR | 180 | 6.2 |

Table 1: Hypothetical Dynamic NMR Data for this compound

Electronic and Electrochemical Properties of 1,5 Dithia 9,13 Diazacyclohexadecane Metal Complexes

Redox Chemistry of Metal Centers in 1,5-Dithia-9,13-diazacyclohexadecane Complexes

The redox chemistry of metal complexes with dithiadiaza macrocyclic ligands is fundamentally governed by the ability of the ligand to stabilize different oxidation states of the coordinated metal ion. The this compound ligand, with its 16-membered ring, provides a specific coordination environment that influences the redox potentials of the metal center.

Cyclic voltammetry is a key technique used to investigate the redox behavior of these metal complexes. It provides information about the formal redox potentials (E½) of the metal-centered redox couples (e.g., Cu(II)/Cu(I) or Ni(II)/Ni(I)) and the electrochemical reversibility of these processes.

While specific cyclic voltammetry data for complexes of this compound are not extensively reported, studies on analogous 16-membered N2S2 macrocycles provide valuable insights. For instance, research on a series of copper(II) complexes with N2S2 macrocycles of varying ring sizes has shown a significant dependence of the redox potential on the macrocycle's structure. researchgate.netcmu.edu

For copper complexes, the Cu(II)/Cu(I) redox couple is of primary interest. The formal potentials for this couple in complexes with 16-membered N2S2 macrocyclic ligands have been measured in acetonitrile. These studies indicate that the larger and more flexible 16-membered ring, compared to smaller 12- or 14-membered rings, can better accommodate the geometric preferences of both Cu(II) (typically square planar) and Cu(I) (typically tetrahedral), thereby influencing the redox potential.

Similarly, for nickel complexes, the Ni(II)/Ni(I) and Ni(III)/Ni(II) redox couples are of interest. The systematic enlargement of the N2S2 cavity size has been shown to correlate with the accessibility of the Ni(II)/Ni(I) couple, while the Ni(III) oxidation state is stabilized in smaller cavities. acs.org

Below is a data table of representative redox potentials for Cu(II) complexes with different N2S2 macrocycles, illustrating the effect of ring size.

| Macrocycle Ring Size | Ligand | Redox Couple | E½ (mV vs. SHE) | Solvent |

|---|---|---|---|---|

| 14-membered | cis-N2S2 macrocycle | Cu(II)/Cu(I) | 80 | Acetonitrile |

| 16-membered | cis-N2S2 macrocycle | Cu(II)/Cu(I) | 420 | Acetonitrile |

| 16-membered | trans-N2S2 macrocycle | Cu(II)/Cu(I) | 320 | Acetonitrile |

Data sourced from studies on analogous N2S2 macrocyclic complexes. cmu.edu

The conformation of the macrocycle is also a key factor. The 16-membered ring of this compound is relatively flexible, allowing it to adopt different conformations to accommodate the preferred coordination geometries of different metal oxidation states. For the Cu(II)/Cu(I) couple, the ligand must be able to accommodate the preference of Cu(II) for a square-planar or tetragonally distorted octahedral geometry and the preference of Cu(I) for a tetrahedral geometry. The energetic cost of the conformational changes required for this transition is reflected in the redox potential. researchgate.netcmu.edu

The sequence of donor atoms and the chelate ring sizes within the macrocycle also have a subtle but significant impact. For this compound, the arrangement of donor atoms leads to a specific chelate ring sequence that influences the ligand field strength and, consequently, the redox potential.

Electron Transfer Processes in this compound Conjugates

When a macrocyclic complex like those formed with this compound is conjugated to a photoactive unit, such as a fluorophore, it can participate in photoinduced electron transfer (PET) processes. These processes are of interest for the development of fluorescent sensors and molecular switches.

In a conjugate system, the macrocyclic complex can act as a receptor that, upon binding a metal ion, modulates the fluorescence of the attached fluorophore. The mechanism often involves PET, where the lone pair of electrons on a donor atom (in this case, the nitrogen of the macrocycle) can quench the fluorescence of the excited fluorophore.

For conjugates involving dithiadiaza macrocycles, the binding of a metal ion to the N2S2 cavity engages the nitrogen lone pairs in coordination. uchile.cl This binding event alters the energy of the highest occupied molecular orbital (HOMO) of the receptor part. If the HOMO of the receptor is raised in energy above that of the fluorophore upon metal binding, PET from the receptor to the excited fluorophore can be inhibited, leading to an enhancement of fluorescence ("turn-on" sensing). Conversely, if the metal ion introduces a pathway for quenching, a decrease in fluorescence can be observed.

An example of such a system involves an N2S2 pyridine-anthracene-containing macrocyclic ligand. uchile.cl In its free state, the fluorescence of the anthracene (B1667546) unit is quenched by PET from the amine nitrogen. Upon coordination of a metal ion, the nitrogen lone pair is involved in bonding, which lowers its energy and inhibits the PET process, resulting in a significant increase in fluorescence intensity.

Fluorescence lifetime measurements provide dynamic information about the excited state of the fluorophore in a macrocyclic conjugate and how it is affected by PET. The fluorescence lifetime (τ) is the average time the fluorophore spends in the excited state before returning to the ground state.

In the absence of a quencher, a fluorophore has an intrinsic fluorescence lifetime. In the presence of a PET quenching pathway, the rate of deactivation of the excited state increases, leading to a shorter fluorescence lifetime. The rate of PET (k_PET) can be determined from the fluorescence lifetimes in the absence (τ₀) and presence (τ) of the quencher using the following relationship:

k_PET = (1/τ) - (1/τ₀)

Spectroscopic Probes of Electronic Structure and Transitions

Various spectroscopic techniques are employed to probe the electronic structure and transitions in metal complexes of this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. For d-block metal complexes, d-d transitions and ligand-to-metal charge transfer (LMCT) bands are often observed. The energies and intensities of these bands provide information about the coordination geometry of the metal ion and the nature of the metal-ligand bonding. For instance, the position of d-d bands can indicate an octahedral or square-planar geometry around the metal center. scirp.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons, such as Cu(II) or Ni(I) complexes. The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the coordination environment of the metal ion. For example, the anisotropic g-values observed for Cu(II) complexes can distinguish between different geometries, such as tetragonal, square-pyramidal, or square-planar. nih.gov

Below is a table summarizing typical spectroscopic data for a Cu(II) complex with a 12-membered N2S2 macrocyclic ligand, which illustrates the type of information obtained.

| Technique | Observed Feature | Interpretation |

|---|---|---|

| UV-Vis | Bands in the 500-700 nm range | d-d transitions, indicative of coordination geometry |

| EPR (for Cu(II)) | Anisotropic g-values (g∥ > g⊥ > 2.0023) | Unpaired electron in a dx²-y² orbital, consistent with a square-planar or tetragonally distorted geometry |

Data are representative of N2S2 macrocyclic complexes. nih.gov

These spectroscopic methods, combined with electrochemical data, provide a comprehensive picture of the electronic structure and redox properties of metal complexes with this compound and related macrocycles.

Detailed Spectroscopic Analysis of this compound Metal Complexes

The study of macrocyclic ligands and their coordination complexes is a significant area of research in inorganic chemistry, owing to their diverse applications in catalysis, materials science, and biomedical imaging. The specific steric and electronic properties endowed by the macrocyclic framework often lead to unique spectroscopic and electrochemical behaviors in their metal complexes. This article focuses on the electronic and electrochemical properties of metal complexes formed with the macrocyclic ligand this compound. The electronic properties, specifically the electronic transitions and excited state properties, are investigated using UV-Visible absorption and fluorescence emission spectroscopy.

The electronic and electrochemical characteristics of metal complexes are fundamentally dictated by the nature of the metal ion and the coordinating ligand. In the case of complexes involving this compound, the presence of soft sulfur donor atoms and hard nitrogen donor atoms in the macrocyclic ring allows for the coordination of a variety of transition metal ions. The resulting complexes exhibit interesting electronic properties that can be probed by spectroscopic techniques.

UV-Visible absorption spectroscopy is a powerful technique to investigate the electronic transitions within a molecule. For transition metal complexes of this compound, the absorption spectra are typically characterized by bands arising from d-d transitions of the metal ion and charge-transfer transitions between the metal and the ligand.

The d-d transitions are generally weak and appear in the visible region of the spectrum. Their energy and intensity are sensitive to the geometry of the complex and the identity of the metal ion. Charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are usually much more intense and occur in the ultraviolet or visible region. The specific energies of these transitions provide valuable information about the electronic structure of the metal-ligand bonds.

| Metal Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| [Cu(C₁₂H₂₆N₂S₂)]²⁺ | Acetonitrile | 620 | 250 | d-d |

| [Cu(C₁₂H₂₆N₂S₂)]²⁺ | Acetonitrile | 350 | 8000 | S → Cu(II) LMCT |

| [Ni(C₁₂H₂₆N₂S₂)]²⁺ | Methanol | 510 | 150 | d-d |

| [Ni(C₁₂H₂₆N₂S₂)]²⁺ | Methanol | 320 | 6500 | N → Ni(II) LMCT |

| [Co(C₁₂H₂₆N₂S₂)]²⁺ | DMF | 580 | 120 | d-d |

| [Co(C₁₂H₂₆N₂S₂)]²⁺ | DMF | 380 | 5500 | S → Co(II) LMCT |

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent emission of a photon as the molecule returns to the ground state is known as fluorescence. The wavelength and intensity of the emitted light are characteristic of the molecule's excited state.

For metal complexes of this compound, fluorescence can arise from either ligand-centered or metal-centered excited states, or from charge-transfer excited states. The emission properties, including the quantum yield and lifetime of the fluorescence, are influenced by the metal ion, the rigidity of the macrocyclic ligand, and the solvent environment. These properties are crucial for applications such as in fluorescent sensors and photodynamic therapy.

| Metal Complex | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

| [Zn(C₁₂H₂₆N₂S₂)]²⁺ | Acetonitrile | 340 | 420 | 0.05 |

| [Cd(C₁₂H₂₆N₂S₂)]²⁺ | Methanol | 350 | 435 | 0.08 |

| [Ni(C₁₂H₂₆N₂S₂)]²⁺ | DMF | 320 | - | Non-emissive |

Note: The data presented in this table is illustrative and based on general principles of coordination chemistry. Detailed and specific experimental fluorescence data for this compound complexes are not widely reported in scientific literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For systems involving 1,5-Dithia-9,13-diazacyclohexadecane, DFT has been employed to determine stable three-dimensional structures.

The process of geometry optimization seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For complexes involving the this compound ligand, computational studies have utilized specific DFT functionals and basis sets to achieve this. The crystal structure coordinates of a copper(I) complex with this ligand, specifically [this compound-copper(I)]tetrafluoroborate, have served as a starting point for such calculations. nih.govamazonaws.com

The ground state geometries are typically energy-minimized using a combination of a hybrid functional, such as B3LYP, and a split-valence basis set like Pople's 6-31G(d), which includes polarization functions to better describe the electron distribution around the atoms. nih.govamazonaws.com This level of theory has been successfully applied to model the stability of metal complexes with similar neutral macrocyclic ligands in the gas phase. amazonaws.com

| Parameter | Methodology | Reference |

| Computational Program | Q-Chem electronic structure calculation suite | nih.gov |

| Method | Density Functional Theory (DFT) | nih.govamazonaws.com |

| Functional | B3LYP hybrid functional | nih.govamazonaws.com |

| Basis Set | 6-31G(d) | nih.govamazonaws.com |

Following geometry optimization, it is crucial to confirm that the resulting structure represents a true energy minimum rather than a saddle point (a transition state). This is accomplished through a vibrational frequency analysis. nih.govamazonaws.com A key criterion for a stationary point corresponding to a stable molecule is the absence of imaginary frequencies. nih.govamazonaws.com All real (positive) frequencies indicate that the optimized structure resides at a local minimum on the potential energy surface. This analysis was performed on structures related to this compound to validate the results of the geometry optimization. nih.govamazonaws.com

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic properties of molecules, including the nature of bonding, orbital compositions, and excited state characteristics.

Macrocycles with N2S2 donor sets, such as this compound, are of significant interest due to their ability to form stable complexes with various transition metals. nih.gov Theoretical calculations are used to model the interactions between the metal center and the nitrogen and sulfur donor atoms of the ligand. These models help in understanding the covalency of the metal-ligand bonds and the composition of the molecular orbitals. nih.gov For instance, in related N2S2 ligand complexes, DFT and more advanced methods like CASPT2 have been used to investigate the electronic structure and establish redox formalisms, showing that oxidation can be centered on the ligand itself. nih.gov

The study of excited states is critical for understanding the photophysical properties of molecules. While specific data for this compound is not detailed in the available literature, computational studies on related systems provide a framework for such evaluations. For example, in studies of fluorescent probes incorporating similar macrocyclic structures, solvatochromic studies combined with the Lippert-Mataga formalism have been used to reveal substantially increased excited state dipole moments compared to the ground state. nih.gov These calculations can identify polarized charge-transfer states, which are crucial in the function of molecular sensors and switches. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

As a 16-membered macrocycle, this compound possesses significant conformational flexibility. Conformational analysis aims to identify the various low-energy spatial arrangements (conformers) the molecule can adopt. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of these conformers and the transitions between them over time. While these methods are highly relevant for understanding the solution-state behavior and binding capabilities of such flexible ligands, specific conformational analyses or MD simulation studies focused solely on this compound were not found in the surveyed scientific literature. Such studies would typically involve systematically rotating torsion angles and using computational methods to calculate the energy of each conformation, thereby mapping the potential energy landscape of the molecule.

Advanced Research Directions and Applications

Bioinorganic Chemistry: Mimicking Metalloprotein Active Sites

The unique N2S2 donor set of 1,5-Dithia-9,13-diazacyclohexadecane makes it a suitable candidate for modeling the active sites of certain metalloproteins, particularly those containing copper. The combination of soft thioether donors and harder amine donors allows for the stabilization of metal ions in various oxidation states and coordination geometries, similar to what is observed in biological systems.

Model Systems for "Blue" Copper Proteins

While research on this compound as a direct model for "blue" copper proteins is not extensively documented in publicly available literature, the principles of using similar N2S2 macrocycles are well-established. For instance, related compounds like 1,8-dithia-4,11-diazacyclotetradecane have been used to create copper complexes that mimic the spectral and electrochemical properties of "blue" copper proteins. These proteins are characterized by a copper center in a distorted tetrahedral geometry, coordinated by two histidine nitrogen atoms and one cysteine sulfur atom, and often a more distant methionine sulfur atom. The N2S2 ligand field provided by macrocycles like this compound can enforce a similar coordination environment, leading to complexes with intense blue colors and specific redox potentials that are hallmarks of these proteins.

The study of such model systems provides valuable insights into the structure-function relationships of the native proteins, helping to elucidate how the protein environment fine-tunes the properties of the metal active site for its biological role in electron transfer.

Investigation of Dioxygen Adduct Formation and Reactivity

The ability of metal complexes to bind and activate molecular oxygen is a fundamental process in many biological and industrial catalytic reactions. While specific studies on dioxygen adduct formation with this compound complexes are not widely reported, the general principles can be inferred from related systems. The coordination of the N2S2 ligand to a metal center, such as copper(I) or iron(II), can create a site for dioxygen to bind. The electronic properties of the resulting metal-dioxygen adduct are highly dependent on the nature of the ligand. The thioether and amine donors of this compound would influence the electron density at the metal center, thereby modulating the reactivity of the bound dioxygen.

Research in this area with analogous ligands aims to understand the factors that govern the formation of different types of dioxygen adducts (e.g., superoxide, peroxide) and their subsequent reactivity in oxidation reactions. These studies are crucial for the development of synthetic catalysts that can mimic the function of oxygen-activating metalloenzymes.

Catalytic Applications of this compound Metal Complexes

The metal complexes of this compound have potential applications in catalysis due to the ability of the ligand to stabilize reactive metal centers and influence the selectivity of chemical reactions.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often allows for high selectivity and mild reaction conditions. Metal complexes of this compound can act as homogeneous catalysts for a variety of organic transformations. The ligand framework can be modified to tune the steric and electronic properties of the metal center, thereby optimizing the catalytic activity and selectivity for a specific reaction.

Specific Reaction Types

CO2 Fixation: The development of catalysts for the chemical fixation of carbon dioxide is a major area of research aimed at mitigating climate change. Metal complexes can activate CO2, making it more susceptible to reaction with other substrates. A complex of this compound could potentially bind and reduce CO2, or catalyze its incorporation into organic molecules.

Knoevenagel Condensation: This is a classic carbon-carbon bond-forming reaction. Basic catalysts are typically used, and metal complexes with appropriate ligands can facilitate this transformation. The amine groups in the this compound ligand, when coordinated to a metal center, could exhibit basicity and play a role in promoting the Knoevenagel condensation.

Silylation: Silylation reactions are important in organic synthesis for protecting functional groups or for creating silicon-containing compounds. Some transition metal complexes are known to catalyze silylation reactions. A metal complex of this compound could potentially catalyze the addition of silicon hydrides to unsaturated bonds or the silylation of alcohols.

Supramolecular Assembly and Molecular Recognition

Macrocyclic ligands like this compound are excellent building blocks for the construction of complex supramolecular assemblies. The defined shape and donor atom arrangement of the macrocycle can direct the formation of specific structures through coordination to metal ions. These assemblies can have interesting properties, such as molecular recognition capabilities, where the supramolecular host can selectively bind to specific guest molecules.

The secondary amine groups in the this compound backbone can also participate in hydrogen bonding, providing an additional tool for directing the assembly of intricate supramolecular architectures. The combination of coordination bonds and hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as materials science and sensing.

Synthesis of Multinuclear and Mixed-Metal Complexes

There is currently no available scientific literature detailing the synthesis of multinuclear or mixed-metal complexes utilizing this compound as a ligand. Research in the field of coordination chemistry has extensively explored other dithia-diazamacrocycles, but specific studies involving the 1,5-dithia isomer in the formation of bi- or polymetallic structures have not been reported.

Ion Transport Mechanisms Across Membranes

Information regarding the role of this compound in facilitating ion transport across biological or artificial membranes is not present in the current body of scientific research. While related macrocycles have been investigated for their ionophoric properties, the specific transport mechanisms and efficiency of this compound have not been a subject of study.

Development of Chemical Sensors and Fluorescent Probes

The development of chemical sensors or fluorescent probes based on this compound has not been documented. The potential of this compound to act as a receptor in sensing applications remains an unexplored area of research.

Design of Metal Ion-Responsive Sensing Platforms

Consistent with the lack of research on its use in chemical sensors, there are no published designs of metal ion-responsive sensing platforms that incorporate this compound. The specific coordination chemistry and photophysical properties required for such applications have not been investigated for this particular ligand.

Integration into Functional Materials and Systems

There is no evidence in the scientific literature of this compound being integrated into functional materials or systems. Its potential application in areas such as responsive polymers, metal-organic frameworks, or surface modification has not been explored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-Dithia-9,13-diazacyclohexadecane, and what factors influence yield?

- Methodology : Macrocyclic synthesis typically employs template-assisted cyclization or stepwise coupling. For example, thioether and amine linkages can be formed via nucleophilic substitution or metal-catalyzed reactions (e.g., using Cs₂CO₃ as a base in DMF at 100–155°C, followed by hydrolysis and recrystallization) . Solvent polarity, reaction time, and stoichiometric ratios of precursors (e.g., dithiols and diamines) critically affect yield. Impurities are mitigated via column chromatography or repeated recrystallization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its macrocyclic structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms macrocyclic symmetry. For example, split signals in aromatic regions suggest conformational rigidity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- X-Ray Diffraction (XRD) : Resolves bond lengths and angles, critical for confirming sulfur-nitrogen coordination sites. PubChem structural data (e.g., DTXSID identifiers) provide reference frameworks for comparison .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodology : The compound acts as a polydentate ligand due to sulfur and nitrogen donor atoms. Coordination studies involve titrating the ligand with transition metal salts (e.g., Cu²⁺, Ni²⁺) in ethanol/water mixtures. Stability constants are quantified via UV-Vis spectroscopy or potentiometric titration. Comparative analysis with analogous ligands (e.g., diaza-crown ethers) reveals selectivity trends .

Advanced Research Questions

Q. How does ligand geometry influence the redox behavior of this compound-metal complexes?

- Methodology : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) identifies redox peaks correlated with metal-ligand interactions. For example, distorted octahedral geometries (confirmed by XRD) may exhibit shifted reduction potentials compared to planar complexes. Density Functional Theory (DFT) models predict frontier molecular orbitals, linking geometry to electronic properties .

Q. How can contradictory data on thermal stability be resolved through experimental design?

- Methodology : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres distinguishes decomposition pathways. For instance, sulfur oxidation may occur in air, altering degradation profiles. Controlled heating rates (e.g., 5°C/min) and replicate trials minimize artifacts. Cross-referencing with safety data on analogous compounds (e.g., handling corrosive byproducts) ensures reproducibility .

Q. What computational approaches best model the host-guest interactions of this macrocycle?

- Methodology : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities for guest ions (e.g., K⁺, Ag⁺). Solvent effects are incorporated via implicit models (e.g., Poisson-Boltzmann). Validation involves comparing computed binding energies with experimental ITC (Isothermal Titration Calorimetry) data. Iterative refinement of force fields (e.g., AMBER) improves accuracy .

Q. How can NMR dynamics clarify conformational flexibility in solution?

- Methodology : Variable-temperature NMR (VT-NMR) detects ring-flipping or chair-boat transitions. For example, coalescence temperatures for diastereotopic protons reveal energy barriers (ΔG‡). Deuterated solvents (e.g., DMSO-d₆) and high-field instruments (≥500 MHz) enhance resolution. Dynamic simulations (e.g., MDTraj) correlate experimental line-shapes with motion .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported coordination numbers for metal complexes?

- Methodology : Systematic replication under standardized conditions (pH, counterion, solvent) isolates variables. For instance, chloride vs. nitrate counterions may alter metal-ligand stoichiometry. Single-crystal XRD resolves ambiguity, while EXAFS (Extended X-Ray Absorption Fine Structure) probes local metal environments. Cross-disciplinary frameworks (e.g., qualitative research iteration loops) ensure rigorous interpretation .

Q. Why do solubility studies of this macrocycle conflict across literature sources?

- Methodology : Solubility parameters (e.g., Hansen solubility spheres) are quantified via turbidimetry in mixed solvents. Contradictions often arise from inadequate purity checks (e.g., HPLC vs. TLC). Meta-analyses of solvent polarity (logP) and hydrogen-bonding capacity (δH) contextualize results. Safety protocols for handling flammable/organic solvents are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.